Megazol

概要

説明

Megazol, also known as CL 64855, is a nitroimidazole based drug that cures some protozoan infections. A study of nitroimidazoles found the drug extremely effective against T. cruzi and T. brucei which cause Chagas disease and African sleeping sickness, respectively. The drug is considerably more effective than standard benznidazole therapy (for Chagas) which is considered the gold standard. This is despite that other nitroimidazoles proved ineffective against these pathogens.

科学的研究の応用

Chagas Disease and Human African Trypanosomiasis

Megazol has shown significant activity against both T. cruzi, the causative agent of Chagas disease, and T. brucei, responsible for human African trypanosomiasis (HAT). It has been particularly noted for its effectiveness against drug-resistant strains of these parasites . The compound's IC50 values indicate its potency; for instance, in resistant strains, the IC50 was found to be significantly higher than in wild-type strains, indicating a reduced sensitivity that can be exploited in treatment strategies .

Table: IC50 Values of this compound Against Different Strains

| Strain Type | IC50 (μM) |

|---|---|

| Wild-type | 0.13 ± 0.0025 |

| RAD51-deficient | 0.029 ± 0.002 |

| Resistant Procyclic | 29.24 ± 3.2 |

| Resistant Bloodstream | 3.2 ± 0.48 |

Cytotoxicity and Genotoxicity

While this compound is effective against trypanosomes, it is also associated with cytotoxic and genotoxic effects in mammalian cells. Studies have demonstrated a complex relationship between treatment duration and DNA damage in VERO cells, indicating that while this compound can induce DNA repair mechanisms, it also poses risks for mutagenicity . The compound's effects on DNA integrity have been quantified using comet assays, showing varying degrees of damage depending on concentration and exposure time .

Potential as a Lead Compound

Despite its mutagenic properties preventing clinical use, this compound has been extensively utilized as a lead compound for developing new anti-trypanosomal drugs. Researchers are exploring modifications to the nitroimidazole structure to enhance efficacy while reducing toxicity . For instance, bioisosteric modifications have led to the synthesis of derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various settings:

- A study demonstrated that combining this compound with other agents like buthionine sulfoximine (BSO) can enhance its efficacy against resistant strains by altering thiol levels within the parasites .

- Research on the adsorption properties of this compound on novel materials has shown potential for developing drug delivery systems that could improve therapeutic outcomes .

特性

CAS番号 |

19622-55-0 |

|---|---|

分子式 |

C6H6N6O2S |

分子量 |

226.22 g/mol |

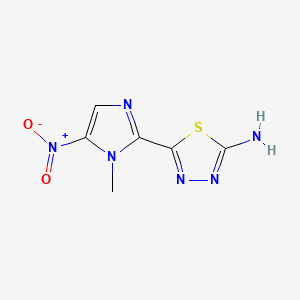

IUPAC名 |

5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10) |

InChIキー |

VDZZTXBMKRQEPO-UHFFFAOYSA-N |

SMILES |

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |

正規SMILES |

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

19622-55-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole CL 64 855 CL 64,855 CL 64855 megazol |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。